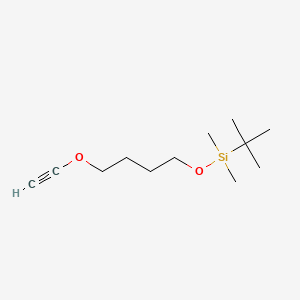
Tert-butyl(4-(ethynyloxy)butoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane is an organosilicon compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an ethynyloxy group, and a dimethylsilane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with 4-(ethynyloxy)butanol in the presence of a dimethylsilylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common reagents used in this synthesis include tert-butyl(dimethyl)silyl chloride and imidazole .
Industrial Production Methods
While specific industrial production methods for tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyloxy group can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyloxy group can undergo nucleophilic addition reactions, while the silyl group can be cleaved to release the active tert-butyl and dimethylsilane moieties. These reactions enable the compound to interact with molecular targets and pathways in biological systems, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- 4-(Ethynyloxy)butanol
- tert-Butyl(dimethyl)silyl ether
Uniqueness
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C12H24O2Si |
|---|---|
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
tert-butyl-(4-ethynoxybutoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24O2Si/c1-7-13-10-8-9-11-14-15(5,6)12(2,3)4/h1H,8-11H2,2-6H3 |
InChI-Schlüssel |
PRSZPKIKLSCZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCOC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
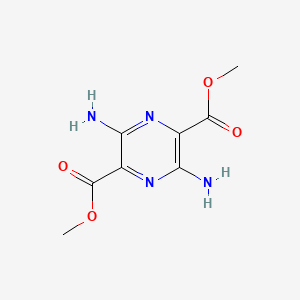
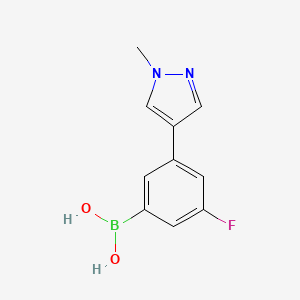
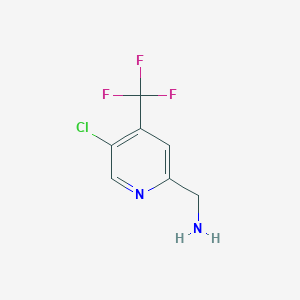

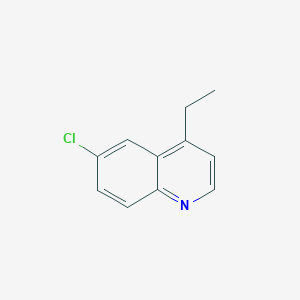
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
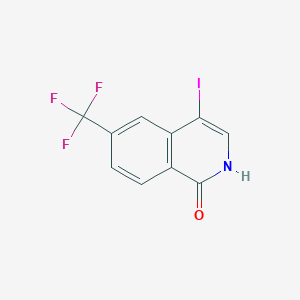
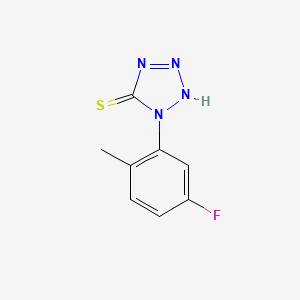
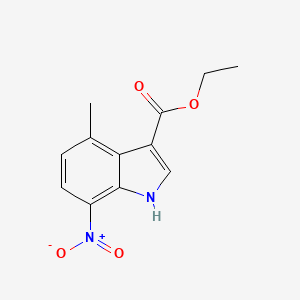

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)

